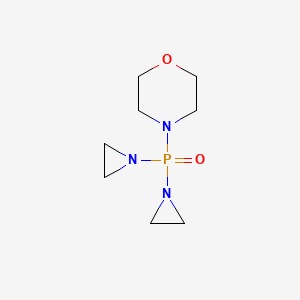

Bis(1-aziridinyl)morpholinophosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(aziridin-1-yl)phosphoryl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N3O2P/c12-14(9-1-2-9,10-3-4-10)11-5-7-13-8-6-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDXGVFXQUFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202905 | |

| Record name | Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-82-4 | |

| Record name | 4-[Bis(1-aziridinyl)phosphinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bis(1-aziridinyl)phosphinyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Bis(1-aziridinyl)phosphinyl]morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4GS53VKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Bis 1 Aziridinyl Morpholinophosphine Oxide

Diverse Synthetic Routes for Bis(1-aziridinyl)morpholinophosphine Oxide

The synthesis of this compound and related phosphinic amides typically involves the formation of P-N bonds through the reaction of a phosphorus oxychloride precursor with the corresponding amine and aziridine (B145994).

Established Synthetic Pathways and Precursors

The most common and established method for the synthesis of this compound involves a two-step process. The first step is the preparation of the key precursor, morpholinophosphoryl dichloride. This is achieved through the reaction of morpholine (B109124) with phosphorus oxychloride.

The subsequent step involves the reaction of morpholinophosphoryl dichloride with two equivalents of aziridine (ethylenimine) in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is generally carried out in an inert solvent at reduced temperatures to control the exothermic nature of the reaction and minimize side reactions.

A general representation of this synthetic approach is analogous to the synthesis of other bis(aziridinyl)phosphinic amides tandfonline.comnih.gov. For instance, the synthesis of 3'- and 5'-bis(aziridinyl)phosphinic amide derivatives of thymidine follows a similar principle, where the corresponding amino-thymidine is reacted with phosphorus oxychloride and then with ethylenimine tandfonline.com.

Table 1: General Reaction Scheme for the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Morpholine, Phosphorus oxychloride | Inert solvent, Base (e.g., Triethylamine) | Morpholinophosphoryl dichloride |

| 2 | Morpholinophosphoryl dichloride, Aziridine (2 eq.) | Inert solvent, Base (e.g., Triethylamine), Low temperature | This compound |

Novel Synthetic Approaches and Mechanistic Considerations

While the established pathway remains the primary method, research into novel synthetic approaches for related organophosphorus compounds is ongoing. These efforts often focus on improving yields, reducing reaction times, and employing milder reaction conditions. For the synthesis of phosphine (B1218219) oxides in general, various modern catalytic methods have been developed, including palladium-catalyzed cross-coupling reactions organic-chemistry.org. However, specific applications of these novel methods for the direct synthesis of this compound are not yet widely reported in the literature.

The mechanism of the established synthesis involves the nucleophilic attack of the nitrogen atom of morpholine on the phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion. This is followed by a similar nucleophilic substitution by the nitrogen atoms of the two aziridine molecules on the phosphorus atom of the morpholinophosphoryl dichloride intermediate. The presence of a base is crucial to scavenge the HCl produced, thereby driving the reaction to completion.

Derivatization Strategies and Analog Synthesis

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Structurally Modified this compound Analogs

The synthesis of structurally modified analogs can be achieved by utilizing different starting materials. For example, substituting morpholine with other cyclic or acyclic amines would yield a variety of N-substituted bis(aziridinyl)phosphinic amides nih.govacs.org. Similarly, using substituted aziridines, such as 2,2-dimethylaziridine, leads to the formation of analogs with modified aziridine rings nih.govacs.org.

The synthesis of bis(aziridinyl)phosphinyl-N-hydroxyurethane derivatives represents another example of derivatization, where the core bis(aziridinyl)phosphine oxide moiety is attached to a different functional group acs.org.

Table 2: Examples of Structurally Modified Analogs

| Precursor 1 (Amine) | Precursor 2 (Aziridine) | Analog Structure |

| Thymidine | Aziridine | Bis(aziridinyl)phosphinic amide of thymidine tandfonline.comtandfonline.com |

| Various primary and secondary amines | 2,2-Dimethylaziridine | N-substituted bis(2,2-dimethylaziridinyl)phosphinic amides nih.govacs.org |

| Allylamine | Aziridine | Aziridinylallylaminophosphine oxides nih.gov |

Stereochemical Control and Characterization in Synthesis

The phosphorus atom in this compound is a stereocenter. The synthesis of enantiomerically pure P-stereogenic phosphine oxides is a significant area of research in organophosphorus chemistry. Methods for achieving stereocontrol include the use of chiral auxiliaries, chiral catalysts, and the separation of racemic mixtures researchgate.netresearchgate.netnih.govrug.nlnih.gov. While general methods for the asymmetric synthesis of chiral phosphine oxides are known researchgate.netresearchgate.netepfl.ch, their specific application to produce enantiomerically pure this compound has not been extensively detailed.

The characterization of these compounds typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is crucial for elucidating the structure. Infrared (IR) spectroscopy helps in identifying the characteristic P=O and P-N bonds. Mass spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern.

Reactivity and Chemical Degradation Studies of this compound

The reactivity of this compound is largely dictated by the strained aziridine rings and the polar P=O bond. The aziridine rings are susceptible to ring-opening reactions initiated by electrophiles or nucleophiles.

Studies on related bis(2,2-dimethylaziridinyl)phosphinic amides have shown that these compounds exhibit a wide range of stability toward hydrolytic ring opening of the aziridine moieties nih.govacs.org. The hydrolysis of the aziridine rings is a key degradation pathway, particularly under acidic conditions. The protonation of the aziridine nitrogen atom facilitates nucleophilic attack by water, leading to the opening of the three-membered ring. The rate of hydrolysis can be influenced by the substituents on the aziridine ring and the nature of the other groups attached to the phosphorus atom.

The P-N bonds in phosphinic amides can also be susceptible to cleavage under certain conditions. For instance, tris(1-aziridinyl)phosphine oxide is known to undergo slow decomposition in water noaa.gov. The degradation can be accelerated in the presence of acids or strong bases noaa.gov.

Pathways of Chemical Reactivity and Electrophilic Nature

The chemical reactivity of compounds containing aziridine rings is largely dictated by the high degree of ring strain in the three-membered heterocycle. This inherent strain renders the aziridine ring susceptible to nucleophilic attack, leading to ring-opening reactions. In the case of this compound, the presence of two such rings suggests a high potential for reactivity.

The phosphorus center, bonded to an oxygen atom and the nitrogen of the morpholine ring, is expected to be electrophilic. The electron-withdrawing nature of the phosphoryl group (P=O) would further activate the aziridine rings, making them more susceptible to nucleophilic attack than unsubstituted aziridines. Nucleophiles would likely attack the carbon atoms of the aziridine ring, leading to the formation of a more stable, open-chain product.

The electrophilic nature of the aziridine carbon is a key feature of its reactivity. The polarization of the C-N bond, enhanced by the electron-withdrawing phosphine oxide group, creates a partial positive charge on the ring carbons, making them prime targets for a wide range of nucleophiles.

Elucidation of Degradation Mechanisms under Controlled Experimental Conditions

Hydrolytic Degradation: In aqueous environments, particularly under acidic conditions, the aziridine rings are prone to hydrolysis. Protonation of the aziridine nitrogen would make the ring even more susceptible to nucleophilic attack by water. This would result in the opening of the aziridine ring to form a β-aminoalcohol derivative. The rate of hydrolysis would likely be dependent on pH and temperature. For a related compound, Tris(1-aziridinyl) phosphine oxide, it is noted that it undergoes slow decomposition in water.

Thermal Degradation: At elevated temperatures, compounds containing aziridinyl groups can undergo polymerization. For instance, Tris(1-aziridinyl) phosphine oxide is reported to polymerize violently at approximately 255°F (124°C). It is plausible that this compound would exhibit similar thermal instability.

The degradation of organophosphorus compounds in general can also occur through the cleavage of the phosphorus-heteroatom bond. However, the degradation of this particular molecule is more likely to be initiated by reactions involving the highly strained aziridine rings.

Hypothetical Degradation Products

| Degradation Pathway | Potential Products |

| Hydrolysis | N-(2-hydroxyethyl)-N',N''-bis(2-hydroxyethyl)phosphoric triamide, morpholine |

| Reaction with Nucleophiles (e.g., thiols) | Ring-opened adducts with the nucleophile attached to a former ring carbon |

It is crucial to emphasize that the information presented here is based on the chemical principles of related compounds and does not represent experimental data for this compound. Further empirical research is necessary to fully characterize the synthetic methodologies, chemical transformations, and degradation pathways of this specific compound.

Molecular Interactions and Mechanisms of Action of Bis 1 Aziridinyl Morpholinophosphine Oxide

Elucidation of Cellular and Subcellular Targets

The biological effects of Bis(1-aziridinyl)morpholinophosphine oxide are predicated on its interactions with critical cellular macromolecules. The presence of two highly reactive aziridinyl groups is central to its mode of action, enabling it to function as a bifunctional alkylating agent.

Interaction with Nucleic Acids and DNA Adduct Formation

A primary cellular target for many alkylating agents is the genetic material, DNA. While specific studies exclusively detailing the interaction of this compound with nucleic acids are limited, the well-established reactivity of the aziridine (B145994) moiety provides a strong basis for its mechanism. The nitrogen atoms of the aziridine rings are nucleophilic and can be protonated, which significantly increases the ring strain and enhances their electrophilicity. This activation facilitates the alkylation of nucleophilic sites on DNA bases.

It is widely recognized that the N7 position of guanine (B1146940) is a primary site for alkylation by many aziridine-containing compounds. This interaction leads to the formation of a covalent bond, resulting in a DNA adduct. The bifunctional nature of this compound suggests its potential to form not only monoadducts but also inter- and intra-strand cross-links within the DNA double helix. These cross-links are particularly detrimental to the cell as they can physically obstruct DNA replication and transcription, leading to stalled replication forks and the activation of DNA damage response pathways.

While quantitative data on the specific types and frequencies of DNA adducts formed by this compound are not extensively documented in publicly available literature, the general mechanism for related bis-aziridinyl compounds involves the sequential alkylation of two nucleophilic sites on DNA.

Protein Binding Profiles and Enzymatic Modulation

Beyond nucleic acids, the electrophilic nature of activated aziridine rings makes them reactive towards nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This suggests that this compound could have a broad range of protein targets, leading to the modulation of their function.

Perturbation of Fundamental Cellular Pathways

The formation of covalent adducts with DNA and potentially with key cellular proteins by this compound initiates a cascade of cellular responses, leading to the disruption of fundamental pathways that govern cell fate.

Impact on Cell Cycle Progression and Regulatory Checkpoints

The integrity of the genome is constantly monitored by a sophisticated network of cell cycle checkpoints. When DNA damage, such as that caused by alkylating agents, is detected, these checkpoints are activated to halt cell cycle progression. This pause allows time for the cell to repair the damage before proceeding to the next phase.

Studies on structurally related aziridinyl compounds have demonstrated their capacity to induce cell cycle arrest, often at the G2/M checkpoint. This arrest prevents cells with damaged DNA from entering mitosis, a critical control point to maintain genomic stability. While direct flow cytometry data for this compound is not prevalent in the literature, it is highly probable that its DNA damaging effects would trigger a similar response, leading to an accumulation of cells in the G2 or M phase of the cell cycle.

Induction of Programmed Cell Death Pathways

If the cellular damage inflicted by this compound is too severe to be repaired, the cell may activate programmed cell death, or apoptosis. This is a crucial mechanism to eliminate damaged and potentially harmful cells. The induction of apoptosis by aziridinyl-containing compounds is a well-documented phenomenon.

The apoptotic cascade can be initiated through various signals, including irreparable DNA damage. This often involves the activation of a class of enzymes known as caspases, which are the executioners of apoptosis. While the specific apoptotic pathways triggered by this compound have not been fully elucidated, it is likely to involve both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of effector caspases that dismantle the cell in an orderly fashion.

Molecular Signaling Cascade Interventions

The cellular response to DNA damage and stress involves a complex network of signaling pathways. These pathways transduce the damage signal from the sensor proteins to the effector molecules that orchestrate the cellular response, be it cell cycle arrest, DNA repair, or apoptosis.

The specific interventions of this compound on key molecular signaling cascades, such as the PI3K/Akt or MAPK pathways, have not been extensively characterized in published research. However, given its role as a DNA damaging agent, it is expected to activate the DNA Damage Response (DDR) pathway, which involves key protein kinases like ATM and ATR. These kinases, in turn, phosphorylate a host of downstream targets to coordinate the cellular response to genotoxic stress.

Modulation of Intracellular Signal Transduction Pathways

The mechanism of action of this compound, a compound containing reactive aziridine groups, is intrinsically linked to its ability to interact with and modify crucial cellular macromolecules. nih.govnih.gov The electrophilic nature of the aziridine ring allows it to react with endogenous nucleophiles, most notably the nitrogenous bases within DNA. nih.gov This reactivity is a hallmark of many aziridine-containing compounds used in therapeutic contexts. nih.govnih.gov

The interaction of bis-aziridinyl compounds with cellular systems often triggers a cascade of events associated with the DNA damage response. The formation of adducts and crosslinks in the DNA structure is a primary insult that activates complex signaling networks designed to sense the damage, halt cell cycle progression, and initiate repair mechanisms or, if the damage is too severe, programmed cell death (apoptosis). nih.govmdpi.com

Studies on structurally related bis-aziridinyl compounds have provided significant insights into the likely signal transduction pathways modulated by this compound. A key pathway implicated is the p53-dependent apoptotic pathway. nih.govnih.gov The tumor suppressor protein p53 is a critical sensor of cellular stress, including DNA damage. Upon activation, p53 can transcriptionally activate a host of downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. nih.govnih.gov

The induction of apoptosis is a central mechanism for many cytotoxic agents. For instance, research on a bis-type aziridinylnaphthoquinone, AZ-1, demonstrated its ability to induce apoptosis in breast cancer cells. nih.govnih.gov This process was characterized by classic apoptotic phenomena such as the formation of apoptotic bodies and an increase in the sub-G1 peak in cell cycle analysis, indicating DNA fragmentation. nih.gov Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic cascade, was observed to be dose-dependent. nih.gov

Investigation of Upstream and Downstream Molecular Effectors

The cellular response to this compound and related compounds is orchestrated by a network of upstream sensors and downstream effectors. The primary upstream event is the recognition of DNA alkylation by the cellular DNA damage surveillance machinery. This recognition can initiate signaling cascades involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are master regulators of the DNA damage response.

Upstream Effectors:

p53: As a critical upstream effector, the tumor suppressor protein p53 is often stabilized and activated in response to DNA damage induced by alkylating agents. nih.govnih.gov This activation is a pivotal point that determines the cell's fate.

Downstream Effectors:

The activation of p53 leads to the modulation of a variety of downstream effectors that execute the cellular response. Research on the bis-aziridinyl compound AZ-1 provides a valuable model for the potential downstream molecular effectors of this compound. nih.govnih.gov

p21 (CDKN1A): A primary downstream target of p53, the p21 protein is a potent cyclin-dependent kinase inhibitor. nih.govnih.gov Its induction leads to cell cycle arrest, providing time for the cell to repair DNA damage. Studies on AZ-1 showed a dose-dependent increase in p21 expression following treatment. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, the activity of CDK2 is crucial for cell cycle progression. The induction of inhibitors like p21 leads to the downregulation of CDK2 activity. In studies with AZ-1, a dose-dependent decrease in the expression of CDK2 was observed. nih.gov

T-cell restricted intracellular antigen-related protein (TIAR): TIAR is an RNA-binding protein involved in the regulation of apoptosis. Its expression was found to decrease in a dose-dependent manner in cells treated with AZ-1, suggesting its role as a downstream effector in the apoptotic pathway induced by this class of compounds. nih.gov

Pro-caspase-3 and Caspase-3: The activation of the apoptotic pathway culminates in the cleavage and activation of executioner caspases. The expression of pro-caspase-3, the inactive precursor, was shown to decrease with increasing concentrations of AZ-1, corresponding to an increase in the enzymatic activity of caspase-3, which then carries out the systematic dismantling of the cell. nih.gov

The table below summarizes the observed effects of a model bis-aziridinyl compound (AZ-1) on key downstream molecular effectors in breast cancer cells.

| Molecular Effector | Observed Effect with Increasing Compound Concentration | Implied Function in the Pathway |

| p53 | Increased expression (at lower concentrations) | Upstream sensor of DNA damage, initiator of the apoptotic pathway |

| p21 | Increased expression | Downstream effector of p53, induces cell cycle arrest |

| Cyclin-Dependent Kinase 2 (CDK2) | Decreased expression | Downstream target, its inhibition contributes to cell cycle arrest |

| T-cell restricted intracellular antigen-related protein (TIAR) | Decreased expression | Downstream effector involved in the regulation of apoptosis |

| Pro-caspase-3 | Decreased expression | Precursor to the executioner caspase, its decrease indicates activation |

| Caspase-3 | Increased enzyme activity | Key executioner of apoptosis |

Preclinical Pharmacological and Biological Research on Bis 1 Aziridinyl Morpholinophosphine Oxide

In Vitro Cellular Activity Studies

Evaluation of Cytostatic and Cytotoxic Effects in Model Cell Lines

No specific studies detailing the cytostatic and cytotoxic effects of Bis(1-aziridinyl)morpholinophosphine oxide in model cell lines were identified in the available literature. Research on other bis(1-aziridinyl) compounds has shown that they can exhibit cytostatic activity in various cancer cell lines, such as L1210 and L5178Y leukemia cells. atamanchemicals.com The cytotoxic mechanism of aziridine-containing compounds often involves the alkylation of cellular macromolecules, including DNA, which can lead to cell cycle arrest and apoptosis.

Dose-Response Characterization in Defined Cellular Systems

Specific dose-response data for this compound in defined cellular systems are not available in the reviewed literature. Generally, dose-response studies are crucial for determining the concentration at which a compound exerts its biological effects, typically characterized by parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

In Vivo Efficacy Assessments in Preclinical Research Models

Evaluation of Efficacy in Established Animal Models of Disease (Excluding Clinical Human Trials)

No specific in vivo efficacy data for this compound in established animal models of disease were found. Preclinical in vivo studies are essential to evaluate the therapeutic potential of a compound in a living organism, often using models such as tumor xenografts in mice.

Comparative Efficacy Studies with Related Aziridine (B145994) Compounds

No studies directly comparing the in vivo efficacy of this compound with related aziridine compounds could be located. Such comparative studies are vital for understanding the structure-activity relationships and identifying the most potent and selective compounds within a chemical series. For instance, studies on other series of aziridine derivatives have been conducted to compare their antitumor activities.

Mechanisms of Acquired Cellular Resistance to this compound

There is no specific information available regarding the mechanisms of acquired cellular resistance to this compound. General mechanisms of resistance to alkylating agents, the class to which aziridine compounds belong, include increased DNA repair capacity, decreased drug uptake, and increased drug efflux from the cell.

Investigation of Efflux Pump Overexpression and Function

There is currently no available research data from preclinical studies investigating the role of efflux pump overexpression and function in the context of resistance to this compound. Studies that would typically identify and characterize specific efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporter families, and their contribution to reducing intracellular concentrations of this particular compound, have not been found in the public domain. Consequently, no data tables can be generated to illustrate the correlation between the expression levels of such pumps and the resistance profile to this agent.

Analysis of DNA Repair Pathway Modulation and Repair Capacity

Similarly, a thorough search of scientific databases and literature reveals no specific studies on the modulation of DNA repair pathways or the analysis of DNA repair capacity in cells exposed to this compound. As an aziridinyl-containing compound, it is plausible that it could act as a DNA alkylating agent. However, there is no direct evidence or research available that explores how DNA repair mechanisms—such as base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), or non-homologous end joining (NHEJ)—are impacted by or contribute to resistance against this specific chemical. Therefore, no detailed findings or data tables on this topic can be presented.

Role of Antioxidant Systems and Detoxification Mechanisms in Resistance

The role of antioxidant systems and other detoxification mechanisms in conferring resistance to this compound remains uninvestigated in the available preclinical research. There are no studies that explore the potential involvement of systems such as the glutathione (B108866) (GSH) conjugation pathway, glutathione S-transferases (GSTs), or antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in the detoxification of this compound or in the mitigation of any oxidative stress it might induce. Without such research, it is not possible to provide an analysis or data on how these systems might contribute to a resistant phenotype.

Structure Activity Relationship Sar and Computational Studies of Bis 1 Aziridinyl Morpholinophosphine Oxide

Correlating Structural Modifications with Biological Activity

The biological profile of Bis(1-aziridinyl)morpholinophosphine oxide is intrinsically linked to its three core components: the two aziridine (B145994) rings, the morpholine (B109124) moiety, and the central phosphine (B1218219) oxide group. Alterations to any of these regions can significantly modulate the compound's effects.

The aziridine rings are fundamental to the molecule's mechanism of action. These three-membered heterocycles are characterized by significant ring strain, making them susceptible to nucleophilic ring-opening reactions. wikipedia.org This reactivity allows them to act as powerful alkylating agents, forming covalent bonds with biological nucleophiles such as DNA, which can inhibit replication and lead to cell death. nih.gov The biological potency of aziridine-containing compounds is therefore highly dependent on their structure. nih.gov

Research into related aziridinyl compounds has demonstrated that the number and substitution pattern of these rings are critical.

Number of Rings : Studies on analogous cyclophosphazenes show that bis(1-aziridinyl) isomers are potent tumor growth inhibitors, in stark contrast to their mono(1-aziridinyl)-substituted counterparts. nih.gov This suggests that the presence of two alkylating aziridine groups in this compound is likely essential for its significant biological activity. nih.gov

Ring Substitution : The introduction of substituents onto the aziridine ring can have a profound effect on potency. In a series of related chiral aziridine phosphine oxides, compounds bearing a branched aliphatic substituent on the aziridine ring exhibited the highest activity. mdpi.com For instance, compounds with these branched groups showed noteworthy inhibition of cancer cell viability, with IC₅₀ values comparable to the established anticancer drug cisplatin. mdpi.comnih.gov

Table 1: Effect of branched aliphatic substituents on the aziridine ring on the anticancer activity of related phosphine oxides against two human cancer cell lines. Data sourced from a study on chiral aziridine phosphine oxides. mdpi.comnih.gov

The morpholine moiety is a versatile functional group widely used in medicinal chemistry to fine-tune the properties of a lead compound. researchgate.net While not the primary source of alkylating activity, it plays a crucial supporting role by influencing the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov

Key contributions of the morpholine ring include:

Molecular Interactions : The flexible conformation of the morpholine ring allows it to participate in various lipophilic and hydrophilic interactions with biological targets. nih.gov The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially anchoring the molecule within a target's binding site. For example, in studies of other complex molecules, the morpholine oxygen has been shown to interact with amino acid residues like Valine. nih.gov

Structural Scaffold : It can function as a molecular scaffold, correctly orienting the active aziridinyl groups for optimal interaction with their biological target. nih.gov Its inclusion is a common strategy to enhance the potency of bioactive molecules. researchgate.net

The phosphine oxide group (P=O) is central to the molecule's structure and function, serving as the anchor for the aziridine and morpholine groups. Its properties significantly influence the compound's stability, solubility, and biological activity when compared to its non-oxidized phosphine counterparts.

Comparative studies have consistently shown that chiral phosphine oxides display significantly higher biological activity than the analogous phosphines. mdpi.comnih.govnih.gov This enhanced activity can be attributed to several factors:

Polarity and Solubility : The phosphine oxide group is highly polar, which leads to greater aqueous solubility and metabolic stability. mdpi.comnih.govresearchgate.net This can improve bioavailability and increase the effective concentration of the compound at its target site.

Steric and Electronic Effects : The presence of the oxygen atom increases the steric bulk around the phosphorus center compared to a phosphine. mdpi.com This can influence binding affinity and selectivity for specific biological targets. mdpi.com

Chemical Stability : Trivalent phosphines are readily oxidized, even by molecular oxygen, making them difficult to handle. rsc.org The phosphine oxide form is significantly more stable, which is a desirable trait for a therapeutic agent.

Table 2: General comparison of biological activity between aziridine phosphines and their corresponding phosphine oxide derivatives based on comprehensive evaluations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

While SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between a molecule's physicochemical properties (descriptors) and its biological activity.

Specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature. However, the principles of QSAR can be applied to this class of compounds. The development of a predictive model would involve synthesizing a library of analogues with systematic variations in the aziridine, morpholine, and substituent groups. The biological activities of these analogues would be measured and then correlated with calculated molecular descriptors using statistical methods. Such a model would aim to create a statistically robust equation that could predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts toward more potent compounds.

Based on the SAR findings, a hypothetical QSAR model for this compound and its analogues would likely identify several key molecular descriptors as being critical drivers of biological activity. These would quantify the structural features discussed previously:

Topological and Steric Descriptors : Properties such as molecular volume, surface area, and branching indices would be important. These would capture the steric effects of substituents on the aziridine rings, which have been shown to be crucial for potency. mdpi.com

Electronic Descriptors : Descriptors like partial atomic charges, dipole moment, and HOMO/LUMO energies would be relevant. These would quantify the electronic nature of the aziridine rings and their susceptibility to nucleophilic attack, as well as the high polarity of the phosphine oxide group. wikipedia.orgmdpi.com

Hydrogen Bonding Descriptors : Counts of hydrogen bond donors and acceptors would be included to model the interaction potential of the morpholine oxygen and the phosphine oxide oxygen with the biological target. nih.gov

By identifying and quantifying these key descriptors, a QSAR model could provide a deeper, quantitative understanding of the structure-activity relationships governing this class of compounds.

Advanced Computational Chemistry Approaches

Advanced computational chemistry techniques have become indispensable in modern drug discovery and materials science for elucidating the intricate relationship between a molecule's three-dimensional structure and its chemical behavior. In the context of this compound, a compound recognized for its alkylating properties, these methods offer profound insights into its mechanism of action, potential biological targets, and electronic characteristics. By simulating molecular interactions and calculating electronic properties, researchers can predict the compound's reactivity and binding affinity, guiding the design of more effective and selective analogues. The primary computational tools employed for such investigations are molecular docking and dynamics simulations, which probe the interactions with biological macromolecules, and quantum chemical calculations, which illuminate the electronic structure and inherent reactivity of the molecule itself.

As an alkylating agent, the primary biological target for this compound is deoxyribonucleic acid (DNA). armchemfront.commdpi.com The compound exerts its cytotoxic effects by forming covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking, DNA damage, and ultimately, cell death. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to model and analyze these interactions at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, such as DNA. For this compound, docking studies would typically place the molecule within the minor or major groove of a DNA double helix. The simulations calculate a binding score, often expressed in kcal/mol, which estimates the binding affinity. Key interactions driving the binding would be identified, such as hydrogen bonds between the phosphate (B84403) oxygen or morpholine oxygen and the DNA backbone, as well as van der Waals contacts. The aziridine rings, being the reactive moieties, would be positioned in close proximity to nucleophilic sites on the DNA bases, most commonly the N7 position of guanine (B1146940). mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the docked complex over time, typically on the nanosecond to microsecond scale. An MD simulation of the this compound-DNA complex would reveal the stability of the binding mode predicted by docking. nih.gov It allows for the observation of conformational changes in both the ligand and the DNA, the role of solvent (water) molecules in mediating interactions, and the persistence of key hydrogen bonds. armchemfront.comnih.gov By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, providing a more accurate assessment of binding affinity than docking scores alone. These simulations are crucial for confirming that the reactive aziridine groups remain positioned for nucleophilic attack on the DNA bases.

While specific docking and MD simulation data for this compound are not extensively published, the expected interactions can be summarized based on its chemical structure and the known behavior of similar alkylating agents. armchemfront.com

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Groups on Biological Target (DNA) |

| Covalent Bond (Post-reaction) | Aziridine Ring Carbon | N7 of Guanine, N3 of Adenine |

| Hydrogen Bonding | Phosphoryl Oxygen (P=O), Morpholine Oxygen | Phosphate backbone, Sugar hydroxyls, Base functional groups |

| Electrostatic Interactions | Partial positive charge on Phosphorus | Negative charge on Phosphate Backbone |

| Van der Waals Contacts | Morpholine Ring, Ethyl H-atoms of Aziridine | DNA groove walls (bases and sugar-phosphate backbone) |

This table represents a summary of potential interactions derived from the chemical nature of the compound and its target. Specific distances and energies would be determined by detailed computational studies.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule and predict its intrinsic reactivity. For this compound, these calculations are vital for understanding the mechanism of aziridine ring-opening, which is the key step in its alkylating action.

The reactivity of the aziridine rings is significantly influenced by the substituent on the nitrogen atom. nih.govmdpi.com The electron-withdrawing nature of the morpholinophosphine oxide group is critical. It polarizes the C-N bonds within the three-membered aziridine rings, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack by sites on DNA.

Quantum chemical studies on model systems have shown that substituting the nitrogen of an aziridine with an electron-withdrawing group dramatically lowers the activation energy for nucleophilic ring-opening. nih.gov For instance, calculations on a model aziridine show that adding a phosphine oxide-like substituent can lower the activation energy barrier for ring-opening by over 20 kcal/mol compared to an unsubstituted aziridine. nih.gov This "activation" is crucial for the compound's biological function.

The table below, adapted from quantum chemical studies on substituted aziridines, illustrates the effect of N-substitution on the activation energy (ΔE‡) of nucleophilic ring-opening. While not specific to the exact morpholino- group, the trend for a phosphoryl group demonstrates the principle of activation.

| N-Substituent on Aziridine Model | Complexation Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| -H (Unactivated) | -5.5 | 32.1 | 29.6 |

| -Ac (Acetyl, electron-withdrawing) | -12.2 | 10.1 | -9.7 |

| -P=O(OMe)₂ (Phosphoryl, electron-withdrawing) | -10.5 | 11.0 | -8.2 |

Data adapted from a quantum chemical study on model systems to illustrate the activating effect of electron-withdrawing groups on the aziridine ring. nih.gov

Analytical and Spectroscopic Characterization of Bis 1 Aziridinyl Morpholinophosphine Oxide in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of bis(1-aziridinyl)morpholinophosphine oxide, providing detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon environments within the molecule, respectively.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons of the aziridine (B145994) rings and the morpholine (B109124) ring. The protons on the two aziridine rings are chemically equivalent and would likely appear as a multiplet due to coupling with each other and the phosphorus atom. The protons of the morpholine ring would exhibit characteristic signals, typically with two distinct multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms. The integration of these signals would confirm the ratio of protons in the different parts of the molecule.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the ¹H NMR data by showing separate signals for the carbon atoms of the aziridine rings and the morpholine ring. The carbons of the aziridine rings would appear at a characteristic chemical shift, while the two different sets of carbons in the morpholine ring (those adjacent to oxygen and those adjacent to nitrogen) would also be distinguishable.

Expected ³¹P NMR Spectral Features: Given the presence of a phosphorus atom, ³¹P NMR spectroscopy would be a crucial tool. It would provide a single signal, and its chemical shift would be indicative of the pentavalent, tetracoordinated phosphorus center in the phosphine (B1218219) oxide environment.

While specific, experimentally-derived NMR data for this compound is not widely available in public literature, the expected spectral characteristics can be predicted based on the known chemical shifts of similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight Determination and Metabolite Identification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. This allows for the precise determination of a compound's molecular weight and can provide valuable information about its structure through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight of approximately 217.21 g/mol . d-nb.info High-resolution mass spectrometry (HRMS) could further confirm the elemental composition by providing a highly accurate mass measurement. d-nb.info

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of one or both aziridine rings, as well as fragmentation of the morpholine ring. The identification of these fragment ions would help to piece together the molecular structure and confirm the identity of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected IR and Raman Spectral Features: For this compound, the IR and Raman spectra would be expected to show key absorption bands corresponding to its constituent functional groups. These would include:

P=O stretch: A strong absorption band characteristic of the phosphoryl group.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds in the aziridine and morpholine rings.

C-O-C stretching: A characteristic band for the ether linkage within the morpholine ring.

C-H stretching and bending: Vibrations corresponding to the methylene (B1212753) groups in both the aziridine and morpholine rings.

The specific frequencies of these vibrations can provide further structural insights and serve as a fingerprint for the compound's identification.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantitative determination of a specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used to determine the purity of a compound and to isolate it from impurities. For a polar compound like this compound, reversed-phase HPLC would likely be a suitable method.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific chromatographic conditions would be a key identifier. By analyzing a sample and observing the number and size of the peaks in the chromatogram, the purity of the compound can be determined. A single, sharp peak would indicate a high degree of purity. The development of a validated HPLC method is also crucial for quantitative analysis, allowing for the precise measurement of the compound's concentration in a given sample.

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. This compound itself is not expected to be sufficiently volatile for direct GC analysis without derivatization.

However, GC could be employed for the analysis of volatile derivatives of the compound or for the detection of any volatile impurities. For instance, derivatization reactions could be used to convert the molecule into a more volatile form that is amenable to GC analysis. GC coupled with a mass spectrometer (GC-MS) would be particularly useful for identifying these derivatives and any trace impurities. The use of a nitrogen-phosphorus detector (NPD) in GC is highly selective for compounds containing these elements and would be an excellent choice for the sensitive detection of this molecule or its derivatives.

Radiochemical Tracing Methodologies in Biological Research

Radiochemical tracing is a important technique for studying the in vivo behavior of compounds. thno.orgnih.govacs.org By labeling a drug with a radioactive isotope, its absorption, distribution, metabolism, and excretion (ADME) can be tracked with high sensitivity.

Application of Isotopically Labeled this compound in Distribution Studies

The synthesis of isotopically labeled this compound, for instance with Phosphorus-32 (³²P) or Carbon-14 (¹⁴C), would be the first step in conducting distribution studies. The choice of isotope would depend on the desired half-life and the specific metabolic pathway being investigated. The synthesis would likely follow standard organic chemistry procedures, adapted for the inclusion of a radiolabel.

Once the radiolabeled compound is prepared and purified, it can be administered to animal models. Following administration, at various time points, tissues of interest (e.g., blood, liver, kidney, tumor tissue) are collected. The amount of radioactivity in each tissue sample is then quantified using techniques like liquid scintillation counting or gamma counting. This data allows for the determination of the compound's biodistribution and accumulation in different organs.

Hypothetical Biodistribution Data for ³²P-Labeled this compound in a Rat Model

| Tissue | % Injected Dose/gram (1 hour post-injection) | % Injected Dose/gram (24 hours post-injection) |

| Blood | 5.2 | 0.8 |

| Liver | 10.5 | 3.1 |

| Kidney | 8.7 | 1.5 |

| Spleen | 2.1 | 0.5 |

| Lung | 3.4 | 0.9 |

| Tumor | 7.9 | 6.2 |

| Muscle | 1.1 | 0.3 |

| Brain | 0.2 | 0.1 |

This table is a hypothetical representation based on typical biodistribution patterns of small molecule anticancer agents and does not represent actual experimental data.

Quantification of Parent Compound and Metabolites in Biological Specimens

To distinguish between the parent compound and its metabolites, chromatographic techniques are essential. High-performance liquid chromatography (HPLC) coupled with a radioactivity detector is a common method. Biological samples, such as plasma, urine, or homogenized tissues, are first processed to extract the compound and its metabolites. mdpi.com This often involves protein precipitation followed by liquid-liquid or solid-phase extraction.

The extract is then injected into an HPLC system. The different components (parent drug and metabolites) are separated based on their physicochemical properties as they pass through the chromatography column. The eluent from the column flows through a radioactivity detector, which measures the amount of radiolabel in each separated peak. This allows for the quantification of the parent compound and each of its radioactive metabolites.

For structural elucidation of the metabolites, the HPLC system can be coupled to a mass spectrometer (LC-MS). This technique provides the mass-to-charge ratio of the molecules, enabling the identification of metabolic transformations such as hydroxylation, N-dealkylation, or opening of the aziridine ring.

Common Analytical Techniques for Quantification in Biological Samples

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent compound from its metabolites. |

| Radioactivity Detector | Quantification of the radiolabeled parent compound and metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of the compound or its metabolites. |

This table outlines general techniques and their applications in metabolic studies.

The metabolism of aziridine-containing compounds can involve the opening of the strained three-membered ring through nucleophilic attack, often by endogenous molecules like glutathione (B108866). nih.govnih.gov The resulting metabolites would have different polarity and chromatographic retention times compared to the parent compound.

Future Research Directions and Translational Perspectives for Bis 1 Aziridinyl Morpholinophosphine Oxide Excluding Clinical Applications

Development of Novel Analogs with Enhanced Target Specificity and Reduced Off-Target Interactions

Currently, there is no publicly available research detailing the development of novel analogs of Bis(1-aziridinyl)morpholinophosphine oxide. Future research in this area would theoretically involve the synthesis of derivatives to modulate the compound's physicochemical properties. The primary goals of such analog development would be to enhance binding affinity for specific biological targets while minimizing interactions with other molecules, thereby reducing the potential for off-target effects in experimental models.

Structural modifications could be envisioned at several positions on the molecule. For instance, alterations to the morpholine (B109124) ring could influence solubility and metabolic stability. Similarly, substitutions on the aziridinyl groups could be explored to fine-tune reactivity. The table below conceptualizes a potential series of analogs that could be synthesized to investigate structure-activity relationships, although it must be stressed that these are hypothetical examples.

| Hypothetical Analog Series | Modification Site | Potential Impact on Properties |

| Series A | Morpholine Ring Substitution | Altered solubility and metabolic profile |

| Series B | Aziridinyl Ring Substitution | Modulated reactivity and target binding |

| Series C | Phosphoryl Group Bioisosteres | Changes in electronic properties and stability |

Exploration of Synergistic Combinations in Cellular Research Models

The scientific literature lacks studies investigating the synergistic effects of this compound with other agents in cellular research models. Future preclinical research could explore whether this compound exhibits synergy with other molecules to modulate cellular pathways. Such studies would typically involve treating cell cultures with this compound alone and in combination with other research compounds, followed by analysis of cellular responses. The goal would be to identify combinations that produce a greater-than-additive effect on a specific biological process.

Integration with Emerging Chemical Biology Technologies for High-Throughput Screening

There is no evidence in the current body of scientific literature of this compound being integrated with emerging chemical biology technologies for high-throughput screening (HTS). In principle, HTS could be employed to screen large libraries of compounds for their ability to modulate the activity of this compound in various biological assays. This would require the development of robust and miniaturized assays compatible with automated screening platforms. Such an approach could accelerate the discovery of molecules that interact with the same cellular targets or pathways as this compound.

Advancements in Targeted Delivery Systems for Research Probes and Preclinical Agents

No research has been published on the development of targeted delivery systems for this compound for use as a research probe or preclinical agent. Future research could focus on conjugating this molecule to targeting moieties such as antibodies or peptides to direct it to specific cell types or tissues in experimental systems. Another potential avenue is the encapsulation of the compound within nanoparticle-based delivery vehicles to improve its stability and control its release in a research setting. The table below outlines some hypothetical delivery strategies that could be investigated.

| Hypothetical Delivery System | Targeting Moiety/Vehicle | Potential Research Application |

| Antibody-Drug Conjugate | Monoclonal Antibody | Cell-specific delivery in co-culture models |

| Peptide-Drug Conjugate | Cell-Penetrating Peptide | Enhanced intracellular delivery |

| Liposomal Formulation | Lipid Nanoparticle | Controlled release studies in vitro |

| Polymeric Nanoparticle | Biodegradable Polymer | Sustained-release for long-term cell culture experiments |

Q & A

Q. What are the key physicochemical characterization methods for Bis(1-aziridinyl)morpholinophosphine oxide, and how do experimental values compare with computational predictions?

Answer:

- Methods : Use techniques like NMR spectroscopy (¹H, ¹³C, ³¹P) for structural validation, X-ray crystallography for solid-state conformation, and HPLC for purity assessment.

- Computational Tools : Employ Crippen and McGowan methods to predict logP (hydrophobicity) and water solubility (log10ws). Experimental logP values (e.g., 1.207) should be cross-validated against computational models to identify discrepancies caused by solvent interactions or molecular conformation .

- Data Comparison Example :

| Property | Experimental Value | Crippen Method | McGowan Method |

|---|---|---|---|

| logP | 1.207 | 1.21 | 1.18 |

| Water Solubility (log10ws) | -2.58 | -2.60 | -2.55 |

Q. How should researchers mitigate polymerization risks during synthesis or storage of aziridine-containing phosphine oxides?

Answer:

- Preventive Measures :

- Maintain temperatures <255°F (CAMEO Chemicals threshold for violent polymerization) and avoid exposure to acids, bases, or oxidizing agents .

- Store under inert gas (e.g., argon) in amber glass vials to reduce photolytic degradation.

- Monitor for phosphine gas (PH₃) release using gas detectors when handling with reducing agents .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics and polymer formation via gel permeation chromatography (GPC).

Advanced Research Questions

Q. How can contradictory data on aziridine-phosphine oxide reactivity be resolved when designing catalytic or polymer applications?

Answer:

- Case Study : Conflicting reports on hydrolysis rates (slow vs. rapid) may arise from solvent polarity or trace metal catalysts.

- Methodology :

- Use DFT calculations to model reaction pathways under varying conditions (e.g., pH, solvent dielectric constant).

- Validate with kinetic studies (UV-Vis monitoring of aziridine ring-opening) and quantify byproducts (e.g., morpholine derivatives) via LC-MS .

- Cross-reference with CAMEO Chemicals’ reactivity database to identify incompatible reagents .

Q. What experimental designs are optimal for studying the compound’s thermal decomposition pathways and toxic byproduct formation?

Answer:

- Thermal Analysis :

- TGA-DSC : Identify decomposition onset temperatures and enthalpy changes.

- Off-Gas Analysis : Use FTIR or GC-MS to detect phosphorus oxides (POₓ) and carbon monoxide (CO) during controlled pyrolysis .

- Hazard Mitigation Table :

| Decomposition Product | Detection Method | Toxicity Threshold (ppm) |

|---|---|---|

| Phosphine (PH₃) | Electrochemical sensor | 0.3 (OSHA PEL) |

| Carbon Monoxide (CO) | NDIR spectrometer | 35 (NIOSH REL) |

Q. How can researchers address discrepancies in reported solubility values across different methodologies?

Answer:

- Root Cause Analysis :

- Crippen (fragment-based) vs. McGowan (molar volume-based) models may diverge due to assumptions about molecular flexibility or hydrogen bonding .

- Validation Protocol :

- Measure solubility in triplicate using shake-flask (experimental) vs. HPLC-derived (logD) methods.

- Apply Hansen Solubility Parameters (HSP) to correlate experimental values with polarity indices.

Methodological Best Practices

Q. What analytical workflows are recommended for tracking aziridine ring stability in phosphine oxide derivatives during kinetic studies?

Answer:

- Workflow :

- In Situ Monitoring : Use ³¹P NMR to track phosphorus center reactivity and aziridine ring integrity.

- Kinetic Profiling : Fit time-resolved data (e.g., UV-Vis absorbance at 270 nm) to pseudo-first-order models.

- Byproduct Identification : Employ high-resolution mass spectrometry (HRMS) to detect morpholine or ethyleneimine derivatives .

Q. How should researchers design experiments to evaluate the compound’s compatibility with common organometallic catalysts?

Answer:

- Compatibility Matrix : Pre-screen catalysts (e.g., Pd, Pt complexes) under inert conditions using:

- Catalytic Activity Assays : Monitor coupling reaction yields (e.g., Suzuki-Miyaura) with/without the phosphine oxide.

- XPS Analysis : Check for catalyst poisoning by phosphorus adsorption on metal surfaces .

Q. Data Contradiction Analysis

Q. Why do computational models underestimate the compound’s hydrolytic stability in aqueous buffers?

Answer:

- Hypothesis : Models may neglect solvent dynamics (e.g., hydrogen-bonding networks) or autocatalytic effects from aziridine protonation.

- Resolution :

Q. How can conflicting reports on the compound’s reactivity with oxidizing agents be reconciled?

Answer:

- Controlled Studies :

- Titrate oxidizing agents (e.g., KMnO₄, H₂O₂) in a calorimeter to quantify exothermicity and identify critical thresholds.

- Use Raman spectroscopy to detect intermediate peroxo-phosphorus species.

- Reactivity Hierarchy : Strong oxidizers (e.g., peracids) induce rapid decomposition, while mild agents (e.g., O₂) require metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.